molecular formula C12H9F3N2O2S B8692387 3-amino-N-(4-(trifluoromethoxy)phenyl)thiophene-2-carboxamide CAS No. 728033-97-4

3-amino-N-(4-(trifluoromethoxy)phenyl)thiophene-2-carboxamide

Cat. No. B8692387
M. Wt: 302.27 g/mol
InChI Key: LYUIVBCLRFPAND-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-amino-N-(4-(trifluoromethoxy)phenyl)thiophene-2-carboxamide is a useful research compound. Its molecular formula is C12H9F3N2O2S and its molecular weight is 302.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-amino-N-(4-(trifluoromethoxy)phenyl)thiophene-2-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-amino-N-(4-(trifluoromethoxy)phenyl)thiophene-2-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

728033-97-4

Product Name

3-amino-N-(4-(trifluoromethoxy)phenyl)thiophene-2-carboxamide

Molecular Formula

C12H9F3N2O2S

Molecular Weight

302.27 g/mol

IUPAC Name

3-amino-N-[4-(trifluoromethoxy)phenyl]thiophene-2-carboxamide

InChI

InChI=1S/C12H9F3N2O2S/c13-12(14,15)19-8-3-1-7(2-4-8)17-11(18)10-9(16)5-6-20-10/h1-6H,16H2,(H,17,18)

InChI Key

LYUIVBCLRFPAND-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1NC(=O)C2=C(C=CS2)N)OC(F)(F)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a stirred solution of 4-trifluoromethoxyaniline (7.8 g, 44.5 mmol) in toluene (50 mL) under nitrogen was added trimethylaluminum (2M in toluene, 26.7 mL, 53.4 mmol). The mixture was stirred at RT for 16 h. Methyl 3-amino-2-thiophenecarboxylate (7 g, 44.5 mmol) was added and the resulting solution was stirred at reflux (oil bath temperature: 130° C.) under nitrogen for 24 h. After cooling to RT, saturated sodium bicarbonate solution (100 mL) was added dropwise with caution and the mixture was stirred at RT for 30 min. The product was extracted into dichloromethane (3×100 mL), and the organic layer was dried over Na2SO4, and concentrated to yield a thick oil, which was then triturated with a mixture of hexane/ethyl acetate to afford N-(4-trifluoromethoxyphenyl) 3-Aminothiophene-2-carboxamide as a brown solid. 1H-NMR (400 MHz/CD3OD): δ=6.65 (d, J=5.6 Hz, 1H), 7.23 (d, J=8.4 Hz, 2H), 7.39 (d, J=5.2 Hz, 1H), 7.67 (d, J=9.2 Hz, 2H). MS (ES+): 303 [MH+].
Quantity
7.8 g
Type
reactant
Reaction Step One
Quantity
26.7 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
7 g
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
reactant
Reaction Step Three

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